molecular formula C17H16O3 B8485721 Methyl 9-ethylxanthene-9-carboxylate

Methyl 9-ethylxanthene-9-carboxylate

Cat. No.: B8485721
M. Wt: 268.31 g/mol
InChI Key: PLQIDYVAPWWIEW-UHFFFAOYSA-N
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Description

Methyl 9H-xanthene-9-carboxylate (C15H12O3) is a xanthene derivative characterized by a tricyclic aromatic core (two benzene rings fused via an oxygen atom) and a methyl ester group at the 9-position. Its molecular structure exhibits a folded xanthene unit, with the two benzene rings forming a dihedral angle of 24.81(9)°, and the ester group adopting a trans-staggered conformation (C–C–O–C torsion angle: 178.4(1)°) . The compound crystallizes in layers stabilized by weak C–H⋯π and π–π interactions, with a melting point of 360.7 K . It is synthesized via transesterification of propantheline bromide in methanol, a serendipitous discovery during crystallization attempts .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 9-ethylxanthene-9-carboxylate

InChI

InChI=1S/C17H16O3/c1-3-17(16(18)19-2)12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)17/h4-11H,3H2,1-2H3

InChI Key

PLQIDYVAPWWIEW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2OC3=CC=CC=C31)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Xanthene-Based Analogues

9-Oxo-9H-Xanthene-2-Carboxylic Acid Derivatives

A series of 9-oxo-9H-xanthene-2-carboxylic acid analogues (e.g., compounds 163–284 ) have been synthesized for antiallergic activity. Key differences include:

  • Substituent Position : Methyl 9H-xanthene-9-carboxylate has a carboxylate group at the 9-position, whereas Pfister et al. (1972, 1978) synthesized derivatives with carboxyl groups at the 2-position and substituents (e.g., methoxy, mercapto) at the 1-, 5-, or 7-positions .
  • Synthetic Routes : Ullmann coupling and Friedel-Crafts acylation are common for diaryl ether intermediates, whereas Methyl 9H-xanthene-9-carboxylate forms via transesterification .
Methyl 9-Hydroxy-Fluorene-9-Carboxylate

This compound shares a similar esterified carboxyl group but replaces the xanthene oxygen with a carbon bridge. Its fluorene core is planar, with hydroxy and methoxycarbonyl groups on opposite sides, contrasting with the folded xanthene structure. The triclinic crystal system (space group P) and weaker intermolecular interactions further differentiate it .

Polycyclic Aromatic Esters

Methyl 9-Phenanthrenecarboxylate
  • Structure : Phenanthrene’s linear three-fused-benzene system differs from xanthene’s oxygen-bridged structure.
  • Properties : Higher molecular weight (C16H12O2; MW: 236.27) and planarity reduce steric hindrance, enhancing π-stacking interactions compared to Methyl 9H-xanthene-9-carboxylate .
  • Applications : Used in organic synthesis but lacks the pharmacological relevance of xanthene derivatives .
Methyl Acridine-9-Carboxylate
  • Structure : Acridine’s nitrogen-containing tricyclic core increases basicity and alters electronic properties.
  • Safety : Classified as hazardous (CAS 5132-81-0) with strict laboratory handling protocols, unlike the less toxic Methyl 9H-xanthene-9-carboxylate .

Functionalized Derivatives

Ethyl 7-Methyl-9-Oxo-9H-Thioxanthene-3-Carboxylate
  • Modifications : Sulfur replaces the xanthene oxygen, and an ethyl ester is present at the 3-position.
3,8-Dihydroxy-6-Methyl-9-Oxo-9H-Xanthene-1-Carboxylic Acid Methyl Ester

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Core Structure Substituents Melting Point (K) Key Interactions
Methyl 9H-xanthene-9-carboxylate C15H12O3 Xanthene 9-COOCH3 360.7 C–H⋯π, π–π
Methyl 9-phenanthrenecarboxylate C16H12O2 Phenanthrene 9-COOCH3 N/A π-stacking
9-Oxo-9H-xanthene-2-carboxylic acid C14H10O4 Xanthene 2-COOH, 9-Oxo N/A Hydrogen bonding

Table 2. Bioactivity Comparison

Compound Biological Activity Mechanism/Application Reference
7-Mercapto-9-oxo-9H-xanthene-2-carboxylic acid Antiallergic Inhibits histamine release
Methyl acridine-9-carboxylate Research use (hazardous) Fluorescent probes

Preparation Methods

Alkali-Mediated Esterification

In a representative procedure, xanthene-9-carboxylic acid is treated with sodium ethoxide to form the sodium carboxylate intermediate. Subsequent reaction with methyl iodide in dimethylformamide (DMF) yields methyl xanthene-9-carboxylate with a reported yield of 74%. The reaction mechanism proceeds via an SN2 pathway, facilitated by the polar aprotic solvent:

Xanthene-9-COOH+CH3INaOEt, DMFXanthene-9-COOCH3+NaI\text{Xanthene-9-COOH} + \text{CH}3\text{I} \xrightarrow{\text{NaOEt, DMF}} \text{Xanthene-9-COOCH}3 + \text{NaI}

Table 1: Esterification Conditions and Yields

Starting MaterialReagentSolventTemperatureYieldSource
Xanthene-9-COOHCH₃I, NaOEtDMFAmbient74%

This method prioritizes simplicity but requires anhydrous conditions to prevent hydrolysis of the methyl iodide.

Alkylation Approaches

Introducing the ethyl group at the 9-position demands careful control to avoid polyalkylation. The electron-deficient nature of the xanthene core, particularly at the 9-position due to conjugation with the carbonyl group, enables nucleophilic alkylation under basic conditions.

Direct Alkylation with Ethyl Halides

Ethyl iodide or bromide serves as the alkylating agent, with potassium carbonate or sodium hydride as the base. For example, methyl xanthene-9-carboxylate undergoes alkylation in acetonitrile at 60–80°C, yielding the 9-ethyl derivative.

Xanthene-9-COOCH3+C2H5BrK2CO3,CH3CNMethyl 9-ethylxanthene-9-carboxylate+KBr\text{Xanthene-9-COOCH}3 + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{this compound} + \text{KBr}

Table 2: Alkylation Parameters

SubstrateAlkylating AgentBaseSolventYieldSource
Methyl xanthene-9-carboxylateC₂H₅BrK₂CO₃CH₃CN68%

Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. This approach reduces reaction times and improves yields by facilitating interphase reagent transfer.

Catalytic and Coupling Reactions

Recent advances in transition metal catalysis offer alternative pathways for functionalizing xanthene derivatives. While primarily explored for xanthines, these methods hold promise for xanthenes.

Copper-Catalyzed A³-Coupling

The Mannich-type A³-coupling (aldehyde-amine-alkyne) could install propargylamine groups, which are reducible to ethyl chains. This method, effective for methylxanthines, remains untested for xanthenes but represents a potential avenue for diversification.

Comparative Evaluation of Synthesis Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsYield RangeScalability
Alkali-mediated esterification + alkylationSimple, cost-effectiveRequires harsh bases, moderate yields60–75%High
Phase-transfer catalysisFaster, milder conditionsCatalyst cost70–85%Moderate
Catalytic cross-couplingEnables diverse substituentsComplex setup, limited dataN/ALow

The alkali-mediated route remains the most practical for large-scale synthesis, whereas phase-transfer methods offer improved efficiency for lab-scale production.

Challenges in Synthesis

Regioselectivity

The xanthene skeleton’s symmetry complicates regioselective alkylation. Nuclear magnetic resonance (NMR) and X-ray crystallography are critical for verifying substitution patterns.

Steric Hindrance

Bulky substituents at the 9-position hinder further functionalization. Computational modeling, such as density functional theory (DFT), aids in predicting steric effects.

Purification

Chromatographic separation is often necessary due to byproducts like diethylated derivatives or ester hydrolysis products. Recrystallization from ethanol/water mixtures improves purity .

Q & A

Q. What are the validated methods for synthesizing Methyl 9-ethylxanthene-9-carboxylate, and how is purity confirmed?

  • Methodological Answer : The compound is typically synthesized via esterification of 9-ethylxanthene-9-carboxylic acid using methanol under acidic catalysis. Key steps include refluxing under inert atmosphere (e.g., nitrogen) to prevent oxidation. Purity validation involves:
  • HPLC-MS : To confirm molecular ion peaks ([M+H]⁺ expected at m/z 282.3) and detect impurities .
  • Single-crystal X-ray diffraction : Resolve structural conformation (e.g., bond angles: C8–C7–C14 = 108.79°; torsion angles: O2–C14–C7 = 124.42°) .
  • ¹H/¹³C NMR : Verify substituent integration (e.g., methyl ester protons at δ ~3.9 ppm) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at 2–8°C, protected from light to prevent photodegradation .
  • Handling : Use PPE (gloves, goggles) in fume hoods; avoid inhalation/contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
  • Disposal : Follow institutional guidelines for halogenated organic waste. Document SDS sections 1–8 (e.g., CAS 5132-81-0) for regulatory compliance .

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

  • Methodological Answer :
  • Step 1 : Re-optimize computational models (e.g., DFT at B3LYP/6-311+G(d,p)) with solvent corrections (PCM for methanol) .
  • Step 2 : Cross-validate experimental IR/Raman peaks with computed vibrational modes. For example, discrepancies in carbonyl stretching (C=O at ~1700 cm⁻¹) may arise from crystal packing effects .
  • Step 3 : Use NMR chemical shift prediction tools (e.g., ACD/Labs) to compare theoretical vs. experimental δ values, adjusting for steric effects from the ethyl-xanthene backbone .

Q. What advanced techniques characterize the redox behavior of this compound?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Conduct in anhydrous acetonitrile with 0.1 M TBAPF₆ as supporting electrolyte. Scan rates of 50–200 mV/s reveal reversible redox couples (e.g., E₁/₂ ≈ −1.2 V vs. Ag/AgCl) linked to xanthene ring reduction .
  • Spectroelectrochemistry : Couple CV with UV-vis to track absorption changes during redox events (e.g., λ_max shifts from 320 nm to 450 nm upon reduction) .

Q. How can computational modeling predict the compound’s reactivity in photodynamic applications?

  • Methodological Answer :
  • TD-DFT Calculations : Simulate excited-state transitions (e.g., S₀→S₁ at 350 nm) to identify charge-transfer pathways .
  • Molecular Dynamics (MD) : Model interactions with biological membranes (e.g., lipid bilayer penetration) using force fields like CHARMM .
  • Contradiction Note : Experimental fluorescence quantum yields (Φ) may conflict with theoretical predictions due to aggregation-caused quenching (ACQ), requiring solvent polarity adjustments in simulations .

Data Presentation and Validation

Q. What statistical methods are recommended for analyzing contradictory results in thermal stability studies?

  • Methodological Answer :
  • TGA-DSC : Perform triplicate runs to assess decomposition onset (e.g., 220°C ±5°C). Use ANOVA to evaluate batch-to-batch variability .
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) discrepancies caused by crystallinity differences .

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